LXR-623 (WAY-252623, CAS: 875787-07-8) is a highly brain-penetrant, synthetic Liver X Receptor (LXR) modulator that functions as a partial agonist for LXRα and a full agonist for LXRβ. In scientific procurement and material selection, it is prioritized over first-generation LXR agonists due to its ability to robustly upregulate cholesterol efflux transporters (ABCA1 and ABCG1) while maintaining a significantly improved hepatic safety profile. Its distinct physicochemical properties allow it to cross the blood-brain barrier effectively, making it a critical compound for in vivo research targeting neuro-oncology, atherosclerosis, and host-lipid-dependent viral replication pathways.
Substituting LXR-623 with classic, non-selective LXR agonists like T0901317 or GW3965 routinely compromises in vivo study integrity [1]. T0901317 acts as a full agonist at both LXRα and LXRβ, which potently upregulates SREBP1c in the liver, leading to massive hepatic steatosis and hypertriglyceridemia that confound long-term metabolic or cardiovascular data [1]. Conversely, while GW3965 shares some LXR activation traits, it lacks the specialized blood-brain barrier penetrance and distinct transcriptional cofactor recruitment profile of LXR-623 [2]. Consequently, using these generic alternatives in central nervous system (CNS) models—such as glioblastoma or neurodegeneration—results in sub-therapeutic brain tissue concentrations and fails to replicate the targeted cholesterol-depletion apoptosis achieved specifically by LXR-623[2].
A critical differentiator for LXR-623 is its ability to avoid the severe lipogenic toxicity associated with benchmark LXR agonists. While T0901317 induces significant hepatic lipogenesis and elevates plasma triglycerides by upregulating SREBP1c, LXR-623 acts as an LXRα-partial agonist that does not induce Srebp1c in the cerebral cortex or liver [1]. In hamster models, LXR-623 remains lipid-neutral up to 50 mg/kg without causing the dose-dependent plasma triglyceride spikes seen with T0901317 [2].
| Evidence Dimension | Hepatic lipogenesis and plasma triglyceride elevation |
| Target Compound Data | LXR-623 (lipid-neutral up to 50 mg/kg; no Srebp1c induction in liver) |
| Comparator Or Baseline | T0901317 (induces severe hepatic steatosis and hypertriglyceridemia) |
| Quantified Difference | Complete avoidance of dose-dependent triglyceride spikes and Srebp1c upregulation |
| Conditions | In vivo rodent and hamster models (oral administration) |
Essential for long-term in vivo procurement, as it prevents confounding metabolic syndrome and hepatotoxicity during atherosclerosis or systemic lipid research.
LXR-623 provides precise pharmacological control through its differentiated binding affinities. It demonstrates an IC50 of 24 nM for LXRβ (acting as a full agonist) and a much weaker 179 nM for LXRα (acting as a partial agonist) . In contrast, the standard comparator T0901317 shows no meaningful selectivity between the two isoforms, acting as a potent full agonist for both [1].
| Evidence Dimension | LXR isoform IC50 and agonism profile |
| Target Compound Data | LXR-623 (LXRβ IC50 = 24 nM [full]; LXRα IC50 = 179 nM [partial]) |
| Comparator Or Baseline | T0901317 (Non-selective full agonist for both LXRα and LXRβ) |
| Quantified Difference | ~7.5-fold selectivity for LXRβ over LXRα with partial vs. full agonism divergence |
| Conditions | In vitro biochemical binding and transactivation assays |
Allows researchers to selectively drive LXRβ-mediated therapeutic pathways without fully triggering LXRα-driven peripheral adverse effects.
LXR-623 is highly suited for neuro-oncology due to its robust blood-brain barrier penetrance. When administered at 400 mg/kg p.o., LXR-623 achieves therapeutic levels in the brain, inducing a greater than 10-fold increase in TUNEL staining (apoptosis) in GBM tumors and significantly reducing LDLR protein expression[1]. Conversely, LXR inverse agonists like SR9243 demonstrate no anti-tumor effect on GBM cells, and peripheral LXR agonists fail to reach necessary CNS concentrations [1].
| Evidence Dimension | In vivo tumor cell apoptosis (TUNEL staining) |
| Target Compound Data | LXR-623 (>10-fold increase in TUNEL staining in GBM tumors) |
| Comparator Or Baseline | SR9243 (No anti-tumor effect or apoptosis induction in GBM cells) |
| Quantified Difference | >10-fold increase in apoptosis specifically in CNS-located tumor cells |
| Conditions | Intracranial patient-derived GBM mouse models (400 mg/kg p.o.) |
Validates LXR-623 as an evidence-backed procurement choice for neuro-oncology models requiring direct BBB crossing and cholesterol-depletion-mediated tumor cell death.
Beyond metabolic and oncological applications, LXR-623 demonstrates potent antiviral properties by disrupting host cell membrane biogenesis. At a concentration of 100 µM, LXR-623 negatively impacted Powassan virus (POWV) replication by >10-fold compared to DMSO-treated controls by promoting cholesterol efflux [1]. In sharp contrast, the LXR antagonist GSK2033 had no significant effect on vector-borne flavivirus replication, confirming the necessity of the LXR agonist mechanism[1].
| Evidence Dimension | Viral replication inhibition (Powassan virus) |
| Target Compound Data | LXR-623 (>10-fold reduction in viral replication) |
| Comparator Or Baseline | GSK2033 (LXR antagonist) (No significant effect on replication) |
| Quantified Difference | >10-fold suppression of viral replication specific to LXR agonism |
| Conditions | In vitro human neuroblastoma SK-N-SH cell line (100 µM concentration) |
Expands the utility of LXR-623 into virology screening workflows targeting host-lipid dependencies rather than highly mutable viral proteins.
Driven by its exceptional blood-brain barrier penetrance and LXRβ selectivity, LXR-623 is a highly effective compound for in vivo glioblastoma models. It is utilized to study metabolic co-dependencies in brain cancers, specifically by upregulating ABCA1 to force cholesterol efflux, thereby inducing targeted apoptosis in GBM cells while sparing normal astrocytes[1].
Because LXR-623 avoids the severe SREBP1c-driven hepatic lipogenesis seen with first-generation agonists like T0901317, it is a highly suitable choice for long-term cardiovascular studies. It allows researchers to evaluate ABCA1/ABCG1-mediated cholesterol efflux and plaque regression in LDLR-/- mice or hamsters without the confounding variables of drug-induced fatty liver or hypertriglyceridemia [2].
LXR-623 is increasingly procured for virology research targeting vector-borne flaviviruses (such as Zika and Powassan). By artificially stimulating cellular cholesterol efflux, LXR-623 disrupts the endoplasmic reticulum expansion and vesicle biogenesis required for viral replication, providing a robust tool for developing host-directed, non-interferon-mediated antivirals [3].
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